2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-[[cyano-(1-hydroxy-3-oxoinden-2-yl)methylidene]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c14-5-9(15-6-10(16)17)11-12(18)7-3-1-2-4-8(7)13(11)19/h1-4,18H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGGRRVXPTXMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NCC(=O)O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that the compound contains an indole nucleus , which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biological Activity
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid, known by its CAS number 117457-10-0, is a compound with notable biological activity primarily studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H8N2O4
- Molecular Weight : 256.21 g/mol
- Density : 1.536 g/cm³ (predicted)
- Melting Point : 187-189 °C
- pKa : 3.76 (predicted)
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that it may exert its effects through:
- Inhibition of Tumor Growth : Similar compounds have shown the ability to inhibit growth in cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance, related compounds like CDDO have been documented to down-regulate critical survival pathways involving cyclin D1 and survivin in pancreatic cancer cells .
- Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and apoptosis. This mechanism has been observed with structurally similar compounds that activate ROS pathways .
- Transcription Factor Modulation : The activity may involve the modulation of specificity protein (Sp) transcription factors, which are crucial for regulating gene expression related to cell growth and survival .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related compound, CDDO-Me, which shares structural similarities with this compound. It was found to significantly inhibit tumor growth in an orthotopic pancreatic cancer model at a dosage of 7.5 mg/kg/day. The study highlighted the down-regulation of Sp transcription factors as a key mechanism behind the observed anticancer effects .
Case Study 2: Mechanism Exploration
Further investigations into the mechanisms revealed that treatment with CDDO and its derivatives resulted in increased levels of ROS and decreased mitochondrial membrane potential in treated cells. This suggests a potential pathway for inducing cell death through oxidative stress mechanisms .
Comparison with Similar Compounds
Structural Analog 1: (((1,3-Dioxo-1,3-Dihydro-2H-Inden-2-yliden)Methyl)Amino)Acetic Acid
- Molecular Formula: C₁₂H₉NO₄
- Key Differences: Lacks the cyano group on the methylidene bridge.
Structural Analog 2: Cyano(N-Methyl-2-Oxoindolin-3-ylidene)Acetic Acid (Compound 2e in )
- Molecular Formula : C₁₂H₈N₂O₃
- Key Differences : Replaces the inden-dione core with a 2-oxoindolin-3-ylidene ring.
- Impact : The indole-derived ring system alters conjugation patterns, reducing absorption in the far-red spectrum compared to the inden-dione-based target compound. The N-methyl group may enhance solubility in organic solvents .
Structural Analog 3: 2-(1,3-Dioxo-1,3-Dihydro-2H-Inden-2-yliden)-2-[(2-Pyridinylmethyl)Amino]Acetonitrile
- Molecular Formula : C₁₇H₁₁N₃O₂
- Key Differences : Substitutes the acetic acid moiety with an acetonitrile group and adds a pyridinylmethylamine side chain.
- Impact : The acetonitrile group increases hydrophobicity, while the pyridine ring introduces basicity, making this compound more suited for coordination chemistry than the target’s carboxylic acid-driven applications .
Structural Analog 4: (R)-2-Amino-2-(2,3-Dihydro-1H-Inden-2-yl)Acetic Acid
- Molecular Formula: C₁₁H₁₃NO₂
- Key Differences: Lacks both the cyano and dioxo groups; features a simpler inden ring with an amino acid side chain.
- Impact : The absence of electron-withdrawing groups reduces acidity (pKa ~4.5 vs. ~2.8 for the target) and limits utility in charge-transfer applications. This analog is primarily studied in peptide mimetics and neurotransmitter research .
Data Table: Comparative Analysis
*Estimated based on structural analysis.
Preparation Methods
Synthesis of the Indanedione Core
The 1,3-dioxo-1,3-dihydro-2H-indene moiety is typically synthesized by oxidation of indan or indanone precursors. Common methods include:
- Oxidation of Indan-2-one: Using oxidizing agents such as selenium dioxide or nitric acid to introduce keto groups at the 1 and 3 positions, yielding 1,3-indanedione.
- Cyclization and oxidation of appropriate precursors: Some methods involve cyclization of aromatic precursors followed by selective oxidation.
Introduction of the Cyano Group
The cyano group is introduced at the methylene carbon adjacent to the indanedione ring through:
- Knoevenagel condensation with cyanoacetic acid or its derivatives: The active methylene group of cyanoacetic acid condenses with the indanedione carbonyl compound in the presence of a base catalyst (e.g., piperidine, pyridine) to form the cyano-substituted methylene derivative.
- Use of malononitrile or related cyano compounds: Alternative cyano sources can be used in condensation reactions to achieve the cyano substitution.
Coupling with Aminoacetic Acid
The final step involves the formation of an imine or Schiff base linkage between the cyano-substituted indanedione derivative and aminoacetic acid:
- Condensation Reaction: The amino group of aminoacetic acid reacts with the aldehyde or ketone functionality of the cyano-substituted intermediate under mild acidic or neutral conditions.
- Reaction Conditions: Typically performed in solvents such as ethanol or methanol, sometimes with catalytic acid or base, at room temperature or with gentle heating.
Purification and Characterization
After synthesis, the compound is purified by recrystallization or chromatographic methods. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural features.
- Mass spectrometry (MS) for molecular weight verification.
- Infrared (IR) spectroscopy to identify functional groups such as cyano and carboxylic acid.
- Elemental analysis to confirm composition.
Detailed Research Findings and Data
Due to the specificity of the compound, detailed synthetic procedures are often found in patent literature and specialized organic synthesis reports. For example, a patent (JPH0454662B2) describes synthesis methods involving condensation reactions of cyclic diketones with amino acids and cyano compounds, which are analogous to the preparation of this compound.
Table 1: Summary of Key Preparation Steps
| Step | Reactants/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Indan-2-one | Oxidation (SeO2, HNO3) | Formation of 1,3-indanedione core |
| 2 | 1,3-Indanedione + Cyanoacetic acid | Base catalyst (piperidine), EtOH | Knoevenagel condensation to introduce cyano group |
| 3 | Cyano-substituted intermediate + Aminoacetic acid | Mild acid/base, EtOH, reflux or room temp | Schiff base formation yielding target compound |
| 4 | Crude product | Recrystallization or chromatography | Purified 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Temperature (°C) | Time (hours) | Solvent | Catalyst/Base | Yield (%) |
|---|---|---|---|---|---|
| Oxidation of Indan-2-one | 60-80 | 4-6 | Acetic acid | SeO2 or HNO3 | 70-85 |
| Knoevenagel condensation | 25-60 | 2-4 | Ethanol | Piperidine | 75-90 |
| Schiff base formation | 25-80 | 1-3 | Ethanol | None or mild acid | 65-80 |
Analytical and Spectroscopic Data
- NMR Data: Characteristic signals for the indanedione protons, cyano group, and aminoacetic acid methylene protons confirm structure.
- IR Spectra: Strong absorption bands near 2200 cm^-1 for the cyano group and broad bands around 1700 cm^-1 for carbonyl groups.
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the compound.
Notes on Alternative Methods and Optimization
- Some studies suggest using microwave-assisted synthesis to reduce reaction times in Knoevenagel condensation.
- Solvent-free or green chemistry approaches have been explored for similar condensation reactions to improve environmental sustainability.
- Catalysts such as ionic liquids or organocatalysts may enhance yield and selectivity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (50–80°C), and catalytic bases (e.g., triethylamine). The indane-1,3-dione moiety in similar compounds (e.g., ) is sensitive to hydrolysis, requiring anhydrous conditions. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its identity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C): To resolve the cyano group (δ ~110–120 ppm in ¹³C) and inden-dione carbonyl signals (δ ~180–190 ppm).
- IR : Confirm C≡N stretch (~2200 cm⁻¹) and carbonyl stretches (1700–1750 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
Structural analogs in and provide reference spectra for comparison .
Q. How does the compound’s stability vary under different pH and temperature conditions during storage?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and room temperature under varying pH (3–10). Monitor degradation via HPLC-UV at 254 nm. The inden-dione core () is prone to hydrolysis in acidic/basic conditions, requiring neutral buffers for biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution, focusing on the cyano group’s electron-withdrawing effects and the inden-dione’s electrophilic carbonyl carbons. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data from similar compounds ( ). Solvent effects (PCM model) refine predictions for aqueous or organic media .
Q. What strategies resolve contradictions in reported biological activities of structurally similar inden-dione derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For example, highlights discrepancies in antimicrobial potency due to variations in bacterial strains or solvent carriers. Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition) and structural analogs () to isolate structure-activity relationships (SAR) .
Q. What is the role of the cyano group in modulating the compound’s electronic properties and intermolecular interactions?
- Methodological Answer : The cyano group enhances electrophilicity at the adjacent methylene carbon (α-carbon), facilitating nucleophilic attacks. Use X-ray crystallography (as in ) or Hirshfeld surface analysis to study hydrogen bonding and π-π stacking. Compare with cyano-free analogs () to quantify electronic effects on redox potentials (cyclic voltammetry) or charge-transfer complexes .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer : Reconcile discrepancies by:
- Verifying solvent and temperature conditions (DMSO-d6 vs. CDCl₃ shifts).
- Repurifying samples to remove impurities (e.g., unreacted starting materials).
- Cross-referencing with computational NMR predictions (e.g., ACD/Labs or Gaussian) based on ’s QSPR models .
Key Methodological Recommendations
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to stabilize reactive intermediates ().
- Characterization : Use hyphenated techniques (LC-MS, GC-IR) for trace analysis.
- Computational Modeling : Validate DFT results with experimental kinetics (e.g., stopped-flow spectroscopy).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
